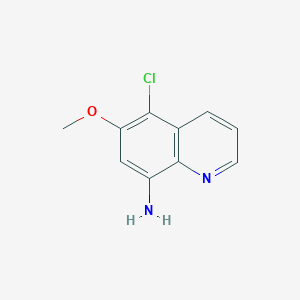

5-Chloro-6-methoxyquinolin-8-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-8-5-7(12)10-6(9(8)11)3-2-4-13-10/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRLNQZKYHNBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)N)N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277216 | |

| Record name | 5-chloro-6-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-19-0 | |

| Record name | MLS002637555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-6-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 5 Chloro 6 Methoxyquinolin 8 Amine and Its Precursors

Convergent and Divergent Synthesis Strategies for the 6-Methoxyquinolin-8-amine Core

The foundational precursor, 6-methoxyquinolin-8-amine, is assembled through multi-step sequences that often begin with the construction of the quinoline (B57606) ring system. These strategies are designed to install the required methoxy (B1213986) and amino functionalities at the correct positions.

The Skraup reaction remains a fundamental and powerful method for quinoline synthesis. wikipedia.orgnih.gov In the context of 6-methoxy-8-nitroquinoline (B1580621), a critical intermediate, the reaction involves the cyclization of an appropriately substituted aniline (B41778) with glycerol (B35011) in the presence of an acid and an oxidizing agent. wikipedia.orgiipseries.org

A common starting material for this synthesis is 4-methoxy-2-nitroaniline (B140478) (or its isomer 3-nitro-4-aminoanisole). orgsyn.orgmdpi.com The classical Skraup synthesis heats the aniline derivative with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. wikipedia.orgorgsyn.org The glycerol first dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline. nih.govrsc.org Subsequent electrophilic cyclization, dehydration, and oxidation yield the quinoline ring system. rsc.org

Modern modifications aim to improve the often vigorous and low-yielding nature of the classic reaction. wikipedia.orgorgsyn.org One documented procedure for synthesizing 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole specifies a carefully controlled reaction temperature, initially rising to 65-70°C during the addition of sulfuric acid and later maintained between 117-119°C. orgsyn.org This particular protocol reports yields in the range of 65-76%. orgsyn.org Microwave-assisted Skraup reactions have also been developed, sometimes using neat water as the solvent to provide a greener alternative to strong acids. rsc.org

| Starting Material | Key Reagents | Conditions | Product | Reported Yield |

| 3-Nitro-4-aminoanisole | Glycerol, H₂SO₄, Arsenic Oxide | Controlled heating (105-123°C) | 6-Methoxy-8-nitroquinoline | 65-76% orgsyn.org |

| Aniline Derivatives | Glycerol, H₂SO₄ | Microwave irradiation, neat water | Substituted Quinolines | 10-66% rsc.org |

| 4-Hydroxyaniline | Glycerol, H₂SO₄, Nitrobenzene | N/A | 6-Hydroxyquinoline | 77% rsc.org |

Once 6-methoxy-8-nitroquinoline is obtained, the next crucial step is the selective reduction of the C8-nitro group to an amine, yielding 6-methoxyquinolin-8-amine. This transformation must be performed without affecting the quinoline ring system or the methoxy group.

Catalytic hydrogenation is a common and effective method. Reagents such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are frequently employed under a hydrogen atmosphere. Another widely used method involves chemical reduction with tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or hydrochloric acid. mdpi.com This method is particularly noted for its efficiency in converting 6-methoxy-8-nitroquinoline to 6-methoxyquinolin-8-amine. mdpi.com Other metal-acid systems, such as iron in hydrochloric or acetic acid, are also viable options for this reduction.

The choice of reducing agent can be critical for achieving high chemoselectivity and yield. For instance, rhodium-fullerene (Rh-C₆₀) nanocatalysts have been shown to be highly effective for the selective hydrogenation of the pyridine (B92270) ring of quinoline to produce 1,2,3,4-tetrahydroquinoline, highlighting the importance of catalyst selection in directing the reaction outcome. rsc.org For the desired conversion of the nitro group, SnCl₂ provides a reliable and high-yielding route. mdpi.com

| Substrate | Reducing Agent/System | Solvent | Product |

| 6-Methoxy-8-nitroquinoline | SnCl₂ | Ethanol / HCl | 6-Methoxyquinolin-8-amine mdpi.com |

| 8-Nitroquinoline Isomer | Tin powder, HCl | N/A | 8-Aminoquinoline (B160924) wikipedia.org |

| Quinoline | Rh-C₆₀ nanocatalyst, H₂ | N/A | 1,2,3,4-Tetrahydroquinoline rsc.org |

Regioselective Halogenation Approaches for 5-Chloro-6-methoxyquinolin-8-amine Formation

The final stage in the synthesis is the introduction of a chlorine atom specifically at the C5 position of the 6-methoxyquinolin-8-amine core. This requires high regiocontrol to avoid chlorination at other positions, such as C7.

Direct chlorination of the 6-methoxyquinolin-8-amine scaffold can be challenging due to the activating nature of both the amino and methoxy groups, which can lead to multiple products. However, methods have been developed that achieve high regioselectivity for the C5 position.

One effective approach involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction conditions, including solvent and temperature, are optimized to favor attack at the desired C5 position. Other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or even chlorine gas in concentrated sulfuric acid have been used for the chlorination of quinoline itself, which preferentially substitutes at the 5- and 8-positions. pjsir.org For substituted quinolines, the directing effects of existing groups become paramount. The 8-amino group, often after protection as an amide, can effectively direct electrophilic substitution to the C5 position. researchgate.netmdpi.com

To ensure absolute regioselectivity, strategies involving directing groups are often employed. The nitrogen atom of the quinoline ring or a substituent at the C8-position can coordinate with a metal catalyst, directing the halogenation to a specific C-H bond.

Recent advancements have demonstrated highly regioselective C5-halogenation of 8-substituted quinolines. rsc.org One metal-free protocol uses trihaloisocyanuric acid as the halogen source at room temperature, achieving excellent C5 selectivity for a variety of 8-substituted quinolines, including alkoxy quinolines. rsc.org Another powerful method is a copper-catalyzed, chelation-controlled C-H halogenation, which also provides excellent yields and C5-regioselectivity for 8-aminoquinoline derivatives. researchgate.net In some cases, the 8-amino group is first converted to an amide (e.g., pivalamide (B147659) or benzamide), which then acts as an effective directing group for C5-halogenation using various reagents and catalysts, including iron(III) salts. mdpi.com Electrochemical methods have also been developed, using dichloromethane (B109758) as the chlorine source for the C5-selective chlorination of 8-aminoquinoline amides. rsc.orgresearchgate.net

| Substrate Type | Reagent/Catalyst | Key Feature | Product |

| 8-Substituted Quinolines | Trihaloisocyanuric acid | Metal-free, room temperature | C5-Halogenated Quinoline rsc.org |

| 8-Aminoquinoline Derivatives | Copper catalyst, Halogen source | Chelation-controlled C-H activation | C5-Halogenated 8-Aminoquinoline researchgate.net |

| 8-Aminoquinoline Amides | Dichloromethane, Electrolysis | Oxidant-free, electrochemical | C5-Chlorinated 8-Aminoquinoline Amide rsc.orgresearchgate.net |

| 8-Amidoquinolines | Iron(III) catalyst, NBS/NCS | Water as solvent | C5-Halogenated 8-Amidoquinoline mdpi.com |

Orthogonal Synthesis of Methoxy-Substituted Quinoline Scaffolds

Orthogonal synthesis allows for the independent modification of different parts of a molecule, providing a flexible and powerful approach to complex structures. In the context of substituted quinolines, this can involve building the scaffold through cross-coupling reactions where the methoxy group and other substituents are introduced in discrete, non-interfering steps.

This strategy often starts with a di- or poly-halogenated quinoline core. Modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, can then be used to sequentially introduce various functional groups. nih.gov For instance, a dichlorinated quinoline could first undergo a selective Suzuki coupling to install a methoxy group (or a precursor), followed by a Buchwald-Hartwig amination to introduce the C8-amine. The selectivity of these sequential reactions is controlled by the differential reactivity of the halogenated positions or through the use of specific catalysts and ligands.

This approach offers significant advantages in creating diverse libraries of substituted quinolines, as the nature of the aryl, alkyl, methoxy, and amino groups can be varied independently by choosing the appropriate coupling partners. nih.gov The development of C-H activation and functionalization techniques further expands the toolkit for the regioselective synthesis of these scaffolds, allowing for the direct introduction of functional groups without the need for pre-halogenated substrates. nih.govmdpi.comrsc.org

Purification and Characterization Techniques in Advanced Organic Synthesis

Following synthesis, the crude product must undergo rigorous purification to remove unreacted starting materials, reagents, and byproducts. Advanced characterization techniques are then employed to confirm the structure, purity, and identity of the synthesized this compound.

Purification Techniques

A combination of techniques is used to isolate the pure compound.

Workup and Extraction: The initial purification often involves an aqueous workup where the reaction mixture is washed with water and/or specific aqueous solutions. For instance, a common procedure involves washing with aqueous sodium disulfite followed by sodium bicarbonate. mdpi.com The product is then extracted into an organic solvent like dichloromethane.

Precipitation and Filtration: The compound can often be isolated as a salt, such as a hydrochloride salt, by treating the reaction mixture with acid. A patented method describes cooling the reaction solution to precipitate 5-chloro-8-hydroxyquinoline (B194070) hydrochloride, which is then collected by filtration. google.com This salt can be neutralized with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to a specific pH to precipitate the pure free base, which is then filtered and dried. google.comgoogle.com

Chromatography: Column chromatography is a powerful technique for separating the target compound from closely related impurities. The crude material is passed through a stationary phase (e.g., silica (B1680970) gel) using a mobile phase, which is typically a mixture of solvents like hexane (B92381) and ethyl acetate. chemicalbook.com

Decolorization: If colored impurities are present, the product can be dissolved and treated with activated carbon, which adsorbs the impurities. The carbon is then removed by filtration to yield a decolorized solution from which the pure product can be recovered. google.com

Characterization Techniques

Once purified, the compound's identity and purity are confirmed using a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is fundamental for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. For the related compound 6-methoxyquinolin-8-amine, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a precursor ion [M+H]⁺ at an m/z of 175.0866. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. A combined spectroscopic and computational study on the related 5-chloro-8-hydroxyquinoline utilized IR and FT-Raman techniques for a detailed characterization of its vibrational modes. researchgate.net

Melting Point Determination: The melting point is a key physical property that serves as an indicator of purity. A sharp melting range typically signifies a pure compound.

The following table summarizes the key characterization data points for quinoline derivatives.

Table 2: Advanced Characterization Data for Quinoline Derivatives

| Technique | Type of Information Obtained | Example Compound | Observed Data/Findings | Reference |

|---|---|---|---|---|

| Mass Spectrometry | Molecular Weight & Formula | 6-methoxyquinolin-8-amine | LC-ESI-QFT; Precursor [M+H]⁺ m/z: 175.0866 | nih.gov |

| Vibrational Spectroscopy | Functional Groups & Vibrational Modes | 5-chloro-8-hydroxyquinoline | Detailed vibrational assignments via IR and FT-Raman spectroscopy, supported by DFT calculations. | researchgate.net |

| NMR Spectroscopy | Molecular Structure (C-H Framework) | N/A | Confirms the integrity and purity of synthesized compounds. |

| Melting Point | Purity Assessment | N/A | A sharp melting point indicates high purity. | |

Elucidation of Chemical Reactivity and Strategic Derivatization of 5 Chloro 6 Methoxyquinolin 8 Amine

Amine Group Functionalization and Amination Pathways

The primary amine at the C-8 position is a key handle for molecular elaboration, readily participating in reactions to form new carbon-nitrogen bonds.

The formation of an amide bond is a fundamental transformation in organic chemistry, and the 8-amino group of the quinoline (B57606) derivative readily reacts with activated carboxylic acid species. researchgate.netresearchgate.net For instance, the reaction of 6-methoxyquinolin-8-amine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) proceeds smoothly to yield the corresponding N-(6-methoxyquinolin-8-yl)acetamide derivative. mdpi.com This reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at reduced temperatures to control the reactivity of the acid chloride. mdpi.com The resulting amide can serve as a versatile intermediate for further functionalization. mdpi.com

Key Reagents and Conditions for Amide Formation

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|

The amine group can also act as a nucleophile to displace leaving groups, enabling the introduction of linker moieties. However, direct substitution is not always feasible. For example, attempts to directly react 6-methoxyquinolin-8-amine with 2-chloroethyl-1-amine hydrochloride have been unsuccessful. mdpi.com This necessitates a multi-step approach to integrate an ethylamine (B1201723) linker. mdpi.com

A successful strategy involves initial acylation of the amine with chloroacetyl chloride, followed by nucleophilic substitution of the terminal chloro group with sodium azide (B81097) in a solvent like dimethylformamide (DMF). mdpi.com The resulting azide is then reduced to a primary amine via a Staudinger reaction using triphenylphosphine, followed by reduction of the amide with a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired N-(2-aminoethyl)-6-methoxyquinolin-8-amine. mdpi.com This multi-step pathway highlights the strategic planning required for successful linker integration. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring itself is susceptible to both electrophilic and nucleophilic attack, although the reactivity is influenced by the existing substituents. The electron-donating methoxy (B1213986) group at C-6 and the amino group at C-8 activate the ring towards electrophilic substitution, while the chlorine atom at C-5 provides a site for potential nucleophilic aromatic substitution (SNAr).

The electron-donating nature of the methoxy and amino groups directs incoming electrophiles to the ortho and para positions. youtube.com However, the specific regioselectivity can be complex and influenced by steric factors. For instance, in related quinoline systems, electrophilic substitution often occurs at the C-7 position, adjacent to the activating amino group.

Conversely, the chlorine atom at C-5 can be displaced by strong nucleophiles under appropriate conditions in a nucleophilic aromatic substitution reaction. masterorganicchemistry.commdpi.comnih.gov The success of such reactions often depends on the nature of the nucleophile and the reaction conditions, including temperature and the use of a base. researchgate.net The electron-withdrawing nature of the quinoline nitrogen and the chlorine atom itself facilitates this type of reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

Oxidative Transformation of the Quinoline Core and its Derivatives

The quinoline core can undergo oxidative transformations, although specific studies on 5-Chloro-6-methoxyquinolin-8-amine are not extensively detailed in the provided context. However, related quinoline-5,8-diones can be synthesized through oxidation of the corresponding hydroquinones. This suggests that under appropriate oxidizing conditions, the quinoline ring of this compound could potentially be converted to a quinone-like structure. Such reactions often involve the use of strong oxidizing agents.

Multi-Component Reaction Platforms for Complex Molecular Architectures

Multi-component reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single step.

The Ugi-azide reaction, a four-component reaction, has been successfully employed to synthesize tetrazole hybrids starting from 6-methoxyquinolin-8-amine. mdpi.comnih.gov This reaction typically involves an amine, an aldehyde, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide). mdpi.comdoaj.orgnih.gov The amine component, in this case, 6-methoxyquinolin-8-amine, reacts with an aldehyde to form a Schiff base, which is then protonated and attacked by the isocyanide and subsequently the azide to form the tetrazole ring. nih.gov

This methodology allows for significant molecular diversity by varying the aldehyde and isocyanide components. mdpi.comdoaj.org For example, reacting 6-methoxyquinolin-8-amine with various aldehydes and tert-butyl isocyanide in the presence of trimethylsilyl azide yields a library of N-((aryl/alkyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amines. mdpi.com This approach has proven valuable in the synthesis of compounds with potential biological activity. nih.gov

General Ugi-Azide Reaction Scheme

| Amine Component | Aldehyde Component | Isocyanide Component | Azide Source | Product |

|---|

Kabachnik-Fields Reactions for α-Aminophosphonate Adducts

The Kabachnik-Fields reaction is a well-established three-component condensation reaction for the synthesis of α-aminophosphonates, which are valuable analogues of α-amino acids with a wide range of biological activities. The reaction typically involves an amine, a carbonyl compound (such as an aldehyde or ketone), and a hydrophosphoryl compound like a dialkyl phosphite. The mechanism can proceed through the formation of an imine intermediate or an α-hydroxyphosphonate, depending on the reactants and conditions.

While the use of various amines, including heterocyclic amines, is documented in the literature for Kabachnik-Fields reactions, and the synthesis of quinoline-containing α-aminophosphonates has been reported, there are no specific studies describing the use of this compound as the amine component in this reaction. Consequently, no data on reaction conditions, yields, or the properties of the corresponding α-aminophosphonate adducts derived from this specific quinoline derivative are available.

Exploitation of this compound as a Synthetic Auxiliary or Directing Group

A synthetic auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemistry or regiochemistry of a particular transformation. Similarly, a directing group guides a reagent to a specific site on a molecule.

The molecular structure of this compound, featuring a primary amine and a substituted quinoline ring, suggests potential for its use as a building block in organic synthesis. For instance, the closely related precursor, 6-methoxyquinolin-8-amine, serves as a foundational element in the synthesis of various derivatives, including antimalarial compounds. However, a detailed search of scientific literature reveals no instances where this compound has been specifically employed or studied as a synthetic auxiliary or a directing group to control the outcome of chemical reactions. Therefore, there are no research findings or data tables to present regarding its application in this context.

Structure Activity Relationship Sar Investigations of 5 Chloro 6 Methoxyquinolin 8 Amine Derivatives

Differential Biological Impact of Positional Isomerism in Halogenated Methoxyquinolines

The specific placement of halogen and methoxy (B1213986) substituents on the quinoline (B57606) ring is a critical determinant of a molecule's pharmacological profile. Altering the position of these groups can lead to significant changes in potency, selectivity, and even the mechanism of action.

The position of the chlorine atom on the quinoline nucleus profoundly influences biological activity. For instance, in the context of antimalarial 4-aminoquinolines, a chloro group at the 7-position is considered optimal for activity. youtube.com Shifting this group or replacing it often leads to a sharp reduction in potency. youtube.com

In other quinoline-based frameworks, the impact of the chloro-substitution site varies. Studies on 1-phenylbenzazepines, which are structurally related, have shown that a 6-chloro group can enhance affinity for the dopamine (B1211576) D1 receptor. mdpi.com In a series of pyrimidine (B1678525) derivatives, a 5-chloro substituent led to an improved affinity for the endothelin A (ETA) receptor compared to the unsubstituted analogue. acs.org Conversely, substitutions at other positions, such as a 4,6-disubstitution pattern, yielded poorly active compounds. acs.org For styrylquinolines, replacing a fluorine atom with chlorine resulted in an enhancement of antiplasmodial activity. nih.gov These findings underscore that the electronic and steric effects of the chlorine atom are highly sensitive to its position, influencing how the molecule fits into and interacts with its biological target.

Table 1: Effect of Halogen Substitution on Biological Activity

| Compound Class | Substitution Position | Halogen | Observed Effect on Activity |

| 4-Aminoquinolines | 7 | Cl | Considered optimal for antimalarial activity. youtube.com |

| 1-Phenylbenzazepines | 6 | Cl | Enhances dopamine D1 receptor affinity. mdpi.com |

| Pyrimidines | 5 | Cl | Improved affinity for ETA receptor. acs.org |

| Styrylquinolines | - | Cl for F | Enhanced antiplasmodial activity. nih.gov |

Systemic Analysis of Substituent Effects on the 8-Amino Moiety

The 8-amino group serves as a crucial attachment point for side chains that can dramatically alter the compound's properties and its interaction with biological targets. The design of this side chain, including its length, flexibility, and chemical nature, is a key strategy in optimizing activity.

The linker connecting the quinoline core to other functional groups is a critical determinant of biological activity. Its length and conformational flexibility dictate the ability of the molecule to adopt an optimal orientation for binding. nih.govcam.ac.uk Studies on POU domain transcription factors, for example, demonstrated that a minimal linker length was required for DNA binding, and that linker composition also affected the interaction. nih.gov

In the context of 8-amino-6-methoxyquinoline (B117001) derivatives, a study involving hybrids with a tetrazole moiety found that the activity and cytotoxicity were strongly influenced by the linker's characteristics. mdpi.com Introducing an additional ethyl linker to increase the distance between the quinoline and tetrazole moieties had a significant impact on the resulting biological profile. mdpi.com Similarly, in the development of fragment-based inhibitors, linker strain and flexibility were shown to have a major effect on binding affinity, even when the interacting fragments were positioned correctly. nih.gov An overly flexible linker can introduce an entropic penalty upon binding, while a rigid but improperly sized linker can induce strain, both of which reduce affinity. nih.gov

Table 2: Impact of Linker Modification on Antiplasmodial Activity of 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids

| Compound ID | Linker Characteristics | IC₅₀ (µM) vs. P. falciparum |

| 15 | Shorter, more rigid linker | 2.68 |

| 20 | Shorter linker, different side chain | 2.00 |

| 21 | Longer ethyl linker, 1-naphthyl side chain | 1.26 |

| 22 | Longer ethyl linker, heptyl side chain | 0.324 |

| Data sourced from a study on 8-amino-6-methoxyquinoline–tetrazole hybrids, highlighting that a longer linker combined with a lipophilic side chain (Compound 22) resulted in the highest potency. mdpi.com |

The nature of the side chain attached to the 8-amino group has a profound impact on pharmacological activity, governed by its steric bulk and electronic properties. Modifications to the distal amine side chain to include bulkier groups have been shown to increase in vivo efficacy in some 4-aminoquinoline (B48711) series, potentially by preventing metabolic dealkylation. nih.gov In one study, derivatives with bulky aliphatic or aromatic rings were found to be at least as active as the reference compound chloroquine (B1663885). nih.gov

In a series of 8-amino-6-methoxyquinoline–tetrazole hybrids, the side chain's lipophilicity and volume were critical. mdpi.com The most active compound in the series featured a heptyl side chain, indicating a positive impact of highly lipophilic and voluminous side chains. mdpi.com In contrast, a derivative with a bulky but more rigid 1-naphthyl group was significantly less active, suggesting that a combination of size, lipophilicity, and flexibility is crucial for optimal activity. mdpi.com The electronic properties of substituents on aromatic side chains are also vital; increasing the electron-withdrawing nature of substituents on an anilide ring of an 8-hydroxyquinoline (B1678124) derivative was shown to enhance antiviral activity. nih.gov

Contributions of Halogen Atoms to Molecular Recognition and Activity

Halogen atoms, such as the chlorine in 5-chloro-6-methoxyquinolin-8-amine, are not mere passive substituents. They actively contribute to molecular recognition and activity through several mechanisms. Their presence can influence the molecule's electronic distribution, lipophilicity, and ability to form specific interactions with target proteins.

The electron-withdrawing nature of halogens can modulate the pKa of nearby functional groups, such as the quinoline ring nitrogen, which can affect the molecule's accumulation in acidic cellular compartments or its interaction with receptor sites. nih.gov For instance, the presence of strong electron-withdrawing substituents like chlorine has been noted as critical for high anticancer activity in certain styrylquinoline series. nih.gov

Hybridization Strategies and Their Contribution to Enhanced Bioactivity

The strategy of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful tool in drug discovery to develop new chemical entities with improved affinity, efficacy, and selectivity, or to overcome drug resistance. For derivatives of this compound, this approach aims to combine its inherent biological properties with those of other well-established bioactive scaffolds. While direct studies on the hybridization of this compound are not extensively documented in publicly available literature, research on the closely related 8-amino-6-methoxyquinoline provides significant insights into the potential of such strategies.

A notable example is the hybridization of the 8-amino-6-methoxyquinoline core, the parent structure of this compound, with a tetrazole ring to explore antiplasmodial activity. mdpi.com In a study focused on developing novel antimalarials, researchers synthesized a series of hybrids by linking the 8-amino-6-methoxyquinoline pharmacophore to a tetrazole moiety through various linkers. mdpi.com The rationale for this hybridization was based on the known antimalarial properties of the quinoline core and the ability of the tetrazole ring to complex with heme, a crucial target in antimalarial therapy. mdpi.com

The synthesis of these hybrids often involves multi-step reactions, such as the Ugi-azide reaction, to connect the quinoline and tetrazole components. mdpi.com The bioactivity of the resulting hybrid molecules is then evaluated, typically through in vitro assays against parasitic strains like Plasmodium falciparum. mdpi.com

The findings from studies on 8-amino-6-methoxyquinoline-tetrazole hybrids reveal a strong dependence of antiplasmodial activity on the nature of the linker and the substituents on the hybrid structure. mdpi.com For instance, variations in the length and basicity of the linker between the quinoline and tetrazole rings have been shown to significantly impact the efficacy and cytotoxicity of the compounds. mdpi.com

The research on these analogues suggests that a similar hybridization approach could be applied to this compound. The presence of the chloro group at the 5-position of the quinoline ring in this compound could further modulate the electronic and steric properties of the resulting hybrids, potentially leading to enhanced or novel bioactivities.

Below is an interactive data table summarizing the antiplasmodial activity of a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, which serves as a model for the potential outcomes of hybridizing this compound derivatives.

| Compound ID | Linker Type | Side Chain | IC₅₀ (µM) against P. falciparum NF54 | Cytotoxicity (IC₅₀ in µM) against L-6 cells | Selectivity Index |

| 13 | Direct | Phenyl | >10 | >30 | - |

| 14 | Direct | 4-Methoxyphenyl | >10 | >30 | - |

| 15 | Direct | 4-Fluorophenyl | 5.8 | >30 | >5.2 |

| 7 | Ethyl | Phenyl | 1.9 | >30 | >15.8 |

| 8 | Ethyl | 4-Methoxyphenyl | 2.5 | >30 | >12.0 |

| 9 | Ethyl | 4-Fluorophenyl | 1.6 | >30 | >18.8 |

Data is illustrative and based on findings for 8-amino-6-methoxyquinoline-tetrazole hybrids as reported in scientific literature. mdpi.com The table demonstrates how modifications to the linker and side chain in hybrid molecules can influence their biological activity and selectivity.

Further research into the hybridization of this compound with various pharmacophores, such as other antimalarial agents, anticancer drugs, or antimicrobial compounds, could yield novel therapeutic agents with enhanced potency and improved pharmacological profiles.

Pharmacological and Biological Activity Spectrum of 5 Chloro 6 Methoxyquinolin 8 Amine Analogs

Antiplasmodial Activity Profiles of Quinoline (B57606) Hybrids

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, underscore the urgent need for novel antimalarial agents. nih.gov Quinoline-based compounds, particularly hybrids that combine the quinoline core with other pharmacophores, represent a promising strategy to combat resistance. nih.govrsc.org

In Vitro Efficacy Against Plasmodium falciparum Strains

Hybrid molecules incorporating the quinoline nucleus have demonstrated significant in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.govnih.gov For instance, certain quinoline-pyrimidine hybrids have exhibited potent antiplasmodial activity against both chloroquine-sensitive (D6, D10) and chloroquine-resistant (W2, Dd2) strains. nih.gov One such hybrid with a piperazine (B1678402) linker was found to be highly active against both D10 and Dd2 strains, with an IC50 value of 0.157 nM. nih.gov Similarly, 4-aminoquinoline-pyrimidine hybrids have shown up to 11-fold higher activity against the resistant W2 strain compared to chloroquine (B1663885). nih.gov

Quinoline-artemisinin hybrids have also been investigated, showing efficacy against both liver and blood stages of the malaria parasite in vitro. nih.gov The introduction of dihydroartemisinin (B1670584) into these hybrid molecules was found to enhance their efficacy. nih.gov Furthermore, quinoline-clotrimazole hybrids have displayed impressive potency, with IC50 values lower than 100 nM against all tested strains. nih.gov

Studies on quinoline-based hybrid compounds have also explored combinations with sulfonamides and hydrazines. researchgate.net These hybrids were effective against both chloroquine-sensitive and -resistant P. falciparum strains and showed a significant reduction in blood parasites in vivo. researchgate.net

In Vitro Antiplasmodial Activity of Quinoline Hybrids

| Hybrid Type | P. falciparum Strains | Key Findings | Reference |

|---|---|---|---|

| Quinoline-Pyrimidine | D6 (sensitive), W2 (resistant) | 11-fold higher activity than chloroquine against W2 strain. | nih.gov |

| Quinoline-Pyrimidine with Piperazine Linker | D10 (sensitive), Dd2 (resistant) | IC50 of 0.157 nM against both strains. | nih.gov |

| Quinoline-Artemisinin | Liver and blood stages | Enhanced efficacy with dihydroartemisinin. | nih.gov |

| Quinoline-Clotrimazole | Multiple strains | IC50 values < 100 nM. | nih.gov |

| Aminoquinoline-Sulfonamide/Hydrazine | Chloroquine-sensitive and -resistant | Significant reduction of blood parasites. | researchgate.net |

| Quinoline-Furanone | Resistant strains | Effective against resistant strains. | rsc.org |

Structure-Activity Relationships in Antiplasmodial Compounds

The antiplasmodial activity of quinoline derivatives is intricately linked to their chemical structure. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their efficacy.

For 4-aminoquinoline (B48711) analogs, the substituent at the 7-position of the quinoline ring plays a crucial role. nih.govresearchgate.net Electron-withdrawing groups at this position can lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.govresearchgate.net This, in turn, influences the compound's ability to accumulate in the acidic food vacuole of the parasite, a critical step for its mechanism of action. nih.govresearchgate.net A direct correlation has been observed between the antiplasmodial activity (normalized for this pH trapping effect) and the ability of the compound to inhibit the formation of β-hematin, the detoxified form of heme produced by the parasite. nih.govresearchgate.net The β-hematin inhibitory activity is further influenced by the hematin-quinoline association constant and the electron-withdrawing capacity of the 7-substituent. nih.govresearchgate.net

In the case of 2-arylvinylquinolines, a single double bond between the quinoline core and the aromatic ring is essential for potent antiplasmodial activity. nih.gov The presence of a vinyl group was found to be a critical determinant of their efficacy. nih.gov

For quinoline-furanone hybrids, it has been observed that derivatives with a hydrogen or halogen as a substituent tend to have increased antiplasmodial activity. rsc.org Conversely, strong electron-withdrawing groups like a nitro group or strong electron-donating groups like a hydroxyl group often result in diminished or lost activity. rsc.org The design of bulkier quinoline hybrid molecules is also a strategy being explored to overcome chloroquine resistance, as these larger molecules are thought to be less efficiently expelled by the parasite's efflux pumps. rsc.org

Broad-Spectrum Antimicrobial Properties of Quinoline Derivatives

Quinoline derivatives are recognized for their broad-spectrum antimicrobial activity, encompassing both antibacterial and antifungal properties. nih.govmdpi.com This has led to their investigation as potential treatments for a variety of infectious diseases. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

Quinoline derivatives have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.govproquest.com Some novel quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com Certain quinoline-coupled hybrids have exhibited potent effects against most tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125 to 8 μg/mL. scilit.comdntb.gov.ua

The mechanism of antibacterial action for some quinoline derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. By stabilizing the enzyme-DNA complex, these compounds induce DNA strand breaks, ultimately leading to bacterial cell death.

Antibacterial Activity of Quinoline Derivatives

| Bacterial Strain | Type | Activity of Quinoline Derivatives | Reference |

|---|---|---|---|

| Bacillus cereus | Gram-Positive | Moderate to excellent MIC values (3.12-50 µg/mL). | biointerfaceresearch.comtandfonline.com |

| Staphylococcus aureus | Gram-Positive | Moderate to excellent MIC values (3.12-50 µg/mL). | biointerfaceresearch.comtandfonline.com |

| Pseudomonas aeruginosa | Gram-Negative | Moderate to better antibacterial activity (MIC 100 µg/mL). | biointerfaceresearch.com |

| Escherichia coli | Gram-Negative | Moderate to better antibacterial activity (MIC 100 µg/mL). | biointerfaceresearch.com |

| Multi-drug resistant strains | Gram-Positive | Potent activity against MRSA, MRSE, and VRE. | nih.gov |

Antifungal Activity Assessment

In addition to their antibacterial properties, quinoline derivatives have also shown promise as antifungal agents. researchgate.netnih.govnih.gov Studies have evaluated their efficacy against various fungal pathogens, including Candida species and dermatophytes. nih.gov

Certain quinoline derivatives have demonstrated selective antifungal action. nih.gov For instance, some compounds were active only against yeasts like Candida (with MICs of 25–50 μg/mL), while others were effective only against filamentous fungi (dermatophytes), with MICs ranging from 12.5–25 μg/mL. nih.gov Novel quinoline derivatives have also been tested against fungal strains such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. tandfonline.com

Antiviral Activities of Quinoline Scaffold-Based Compounds

The versatile quinoline scaffold has also been explored for its antiviral potential. nih.govmdpi.comcolby.edu Quinoline derivatives have been reported to be active against a variety of viruses, including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, SARS virus, and MERS virus. nih.govcolby.edu

For example, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been synthesized and screened for their ability to inhibit the replication of the Zika virus, with some showing activity comparable to the known antimalarial drug mefloquine. nih.gov Furthermore, novel quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2 in the low and sub-micromolar range. nih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. nih.gov The antiviral activity of quinoline derivatives highlights the broad therapeutic potential of this chemical class. nih.govnih.gov

Anticancer and Antiproliferative Potencies in Cellular Models

Derivatives of 5-Chloro-6-methoxyquinolin-8-amine have demonstrated notable potential as anticancer and antiproliferative agents in various cellular models. These compounds have been shown to inhibit the growth of cancer cells through mechanisms that include the disruption of cellular proliferation and the induction of programmed cell death.

The ability of cancer cells to proliferate uncontrollably is a hallmark of the disease. Several analogs of this compound have been investigated for their capacity to inhibit this process. For instance, a synthesized compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as compound 49), exhibited significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 and 0.54 μM, respectively. nih.gov This compound was found to effectively inhibit the formation of cancer cell colonies, a key indicator of sustained proliferative capacity. nih.gov The study highlighted that the cytotoxicity of this analog in HCT116 cells was 17 times higher than that of neocryptolepine, a related natural product. nih.gov

Furthermore, studies on other quinoline derivatives have shown similar antiproliferative effects. For example, certain 2-hydroxy-N-(arylalkyl)benzamides, which share structural similarities, demonstrated single-digit micromolar IC50 values against several human cancer cell lines. nih.gov The inhibition of colony formation is a crucial aspect of anticancer activity, as it suggests the potential of a compound to prevent the long-term survival and growth of tumor-initiating cells. The data from these studies indicate that specific substitutions on the quinoline ring system can significantly enhance antiproliferative potency.

Table 1: Inhibition of Cellular Proliferation by Quinoline Analogs

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116 (Colorectal Cancer) | 0.35 | nih.gov |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | Caco-2 (Colorectal Cancer) | 0.54 | nih.gov |

| 5-chloro-5,8-dideazaisofolic acid (1e) | Human Gastrointestinal Adenocarcinoma | Data not specified | nih.gov |

| 5-chloro-5,8-dideazaaminopterin (2b) | Human Gastrointestinal Adenocarcinoma | Data not specified | nih.gov |

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer therapies aim to trigger this pathway in cancer cells. Analogs of this compound have been shown to induce apoptosis through various molecular mechanisms.

One study on indole-2-carboxamide derivatives, which can be considered analogs, demonstrated their ability to induce apoptosis by targeting the epidermal growth factor receptor (EGFR). nih.gov Specifically, compounds 5f and 5g were found to significantly increase the levels of caspase-8 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2 in the Panc-1 human pancreatic cancer cell line. nih.govresearchgate.net These compounds also showed excellent overexpression of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net For instance, compounds 5f and 5g increased caspase-3 levels by approximately 8-fold compared to untreated cells. researchgate.net

The induction of apoptosis is often mediated by a cascade of caspases. nih.gov The extrinsic pathway is initiated by the activation of initiator caspases like caspase-8, while the intrinsic pathway involves the mitochondria and the regulation by Bcl-2 family proteins. nih.gov The ability of these quinoline analogs to modulate key proteins in both pathways underscores their potential as apoptosis-inducing agents in cancer therapy.

Table 2: Induction of Apoptotic Markers by Quinoline Analogs in Panc-1 Cells

| Compound | Apoptotic Marker | Fold Induction vs. Control | Reference |

|---|---|---|---|

| Compound 5f | Caspase-8 | 25 | nih.gov |

| Compound 5g | Caspase-8 | 23 | nih.gov |

| Compound 5f | Bax | 37 | nih.gov |

| Compound 5g | Bax | 36 | nih.gov |

| Staurosporine (Reference) | Bax | 33 | nih.gov |

Antioxidant Properties of Quinoline Derivatives

Quinoline derivatives have been recognized for their antioxidant properties, which are often attributed to their chemical structure. mdpi.comscielo.br The antioxidant activity of these compounds is typically evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation.

Studies have shown that the antioxidant efficiency of quinoline derivatives can be influenced by their substitution patterns. mdpi.com The antioxidant mechanisms often involve single electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.com Some quinoline derivatives have demonstrated greater efficiency than the reference antioxidant Trolox, though they may be less potent than ascorbate. mdpi.com

In one study, a quinoline derivative without a selenium atom (compound a) was found to reduce lipid peroxidation in the liver to control levels at a concentration of 100 µM. scielo.brresearchgate.net This suggests a protective effect against oxidative damage to cellular membranes. However, the same study indicated that thiol peroxidase-like activity and free radical scavenging were not the primary antioxidant mechanisms for the tested compounds. scielo.brresearchgate.net Another study on quinoline-hydrazone derivatives showed that the presence of a hydroxyl (-OH) group in the structure was correlated with better DPPH radical scavenging ability. nih.gov Specifically, a 5-amino-8-hydroxyquinoline derivative was identified as a potent antioxidant, with an IC50 value of 8.70 μM, which was superior to the positive control, α-tocopherol (IC50 of 13.47 μM). researchgate.net

Table 3: Antioxidant Activity of Quinoline Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Quinoline-hydrazone derivative | DPPH radical scavenging | IC50 = 843.52 ppm | nih.gov |

| Quinoline-benzimidazole derivative | DPPH radical scavenging | IC50 = 4784.66 ppm | nih.gov |

| 5-amino-8-hydroxyquinoline | DPPH radical scavenging | IC50 = 8.70 μM | researchgate.net |

| α-tocopherol (Control) | DPPH radical scavenging | IC50 = 13.47 μM | researchgate.net |

Investigation of Antitubercular Activities

Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a priority. Quinoline derivatives have a long history in this area, with many showing promising activity against Mycobacterium tuberculosis. nih.govnih.gov

Several studies have synthesized and evaluated quinoline analogs for their antitubercular potential. In one such study, a series of isatin-tethered quinolines demonstrated potent to moderate activity against M. tuberculosis, with MICs ranging from 0.06 to 7.81 µg/mL. mdpi.com Notably, compound Q8b exhibited an MIC of 0.06 µg/mL, representing a significant enhancement in activity compared to a lead compound. mdpi.com Furthermore, some of these derivatives, such as Q8b and Q8h, showed superior activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. mdpi.com

The mechanism of action of some antitubercular quinolines involves the inhibition of mycobacterial ATPase. eurekaselect.com Molecular hybridization approaches have also been employed to design new quinoline derivatives with enhanced activity. For example, quinoline pharmacophores appended with fragments of known antitubercular drugs like isoniazid (B1672263) have been synthesized and shown to have promising activity. benthamdirect.com The antitubercular activity of quinoline derivatives is often influenced by the nature and position of substituents on the quinoline ring.

**Table 4: Antitubercular Activity of Quinoline Analogs against *M. tuberculosis***

| Compound Series | MIC Range (µg/mL) | Most Potent Compound | Most Potent MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Isatin-tethered quinolines (Q6a-h, Q8a-h) | 0.06 - 31.25 | Q8b | 0.06 | mdpi.com |

| Quinoline-3-carbohydrazone moiety | 6.24 - 99.84 | IV | 6.24 | mdpi.com |

| 3-Chloro-4-(2-mercaptoquinoline-3-yl)-1-substitutedphenylazitidin-2-one derivatives | 1.38 - 14.59 | Not specified | Not specified | eurekaselect.com |

Mechanistic Elucidation of Biological Actions of 5 Chloro 6 Methoxyquinolin 8 Amine Derivatives at the Molecular Level

Characterization of Enzyme Inhibition Mechanisms

Derivatives of 5-Chloro-6-methoxyquinolin-8-amine are recognized for their ability to interact with and inhibit various enzymes, a key factor in their therapeutic potential. This inhibition is central to their antimicrobial and antiparasitic activities.

The antibacterial action of quinoline (B57606) derivatives, including this compound, is significantly attributed to the inhibition of essential bacterial enzymes. These compounds are known to target DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, transcription, and repair. By stabilizing the complex formed between these enzymes and DNA, the compounds trigger the creation of DNA strand breaks, which ultimately leads to bacterial cell death.

Another proposed mechanism for related quinoline compounds involves the chelation of metal ions. The antimicrobial action of halogenated 8-hydroxyquinolines, for instance, may relate to their ability to chelate iron, depriving microbes of this essential nutrient. nih.gov Furthermore, some derivatives have been found to inhibit RNA synthesis by chelating ions like Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov The activity of this compound against various pathogens has been quantified by its Minimum Inhibitory Concentration (MIC).

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 1 × 10⁻⁴ mg/mL | |

| Escherichia coli | 1 × 10⁻⁴ mg/mL | |

| Candida albicans | 2 × 10⁻⁴ mg/mL |

Proteases are considered prime targets for the development of antimalarial drugs due to their essential roles in the Plasmodium life cycle and their well-defined catalytic mechanisms. nih.govnih.gov The Plasmodium genome encodes approximately 170 proteases that are involved in various crucial biological functions at all stages of the parasite's development. nih.gov this compound has demonstrated efficacy against Plasmodium falciparum, indicating it effectively inhibits parasite growth.

While the specific proteases inhibited by this compound are not fully elucidated in all literature, its antimalarial effect is consistent with the disruption of essential metabolic and proteolytic processes within the parasite. For example, proteases like the serine repeat antigens (SERAs) and plasmepsins are vital for parasite development and egress from host red blood cells. nih.gov The activity of this compound against P. falciparum has been measured, showing promising inhibition.

| Compound | IC₅₀ (µM) | Target Organism | Source |

|---|---|---|---|

| This compound | 101.6 - 285.8 | Plasmodium falciparum | |

| Primaquine (B1584692) (Reference Drug) | >2500 | Plasmodium falciparum |

Interference with DNA Synthesis and Cell Division Processes

The biological activity of this compound derivatives is also linked to their ability to interfere with fundamental cellular processes like DNA synthesis and cell division. As noted, the inhibition of topoisomerase enzymes is a primary mechanism. Substituted isoquinolinediones, which share structural similarities, have demonstrated potent inhibitory activity against topoisomerase II, an enzyme vital for resolving DNA tangles during replication and transcription. nih.gov

In addition to enzyme inhibition, some quinoline derivatives are capable of interacting directly with DNA. Studies on related compounds have shown that they can bind to DNA, with intercalation being a probable mode of binding. nih.gov This direct interaction can disrupt DNA structure and function, contributing to cytotoxic effects. Furthermore, certain quinoline-based compounds have been shown to arrest the cell cycle at the G2/M phase, preventing cells from entering mitosis and thus halting proliferation. nih.gov This multifaceted interference with DNA and cell cycle machinery underscores the potent anti-proliferative properties of this class of compounds. nih.gov

Modulatory Effects on Receptor Systems and Signaling Pathways

Derivatives of this compound can exert significant modulatory effects on intracellular signaling pathways, particularly those that are commonly dysregulated in cancer. One of the most critical pathways affected is the PI3K/AKT/mTOR signaling cascade. nih.gov This pathway is a central regulator of cell growth, proliferation, survival, and autophagy. nih.gov

Research on structurally related indolo[2,3-b]quinoline derivatives has shown that they can effectively inhibit this pathway. nih.gov By modulating the PI3K/AKT/mTOR pathway, these compounds can trigger apoptosis (programmed cell death) in cancer cells. nih.gov The inhibition of this signaling cascade is considered a promising strategy for cancer therapy, as many components of the pathway are important molecular targets. nih.gov The ability to modulate such a crucial cell signaling network highlights a key mechanism behind the anticancer properties observed in this family of compounds. nih.gov

Free Radical Scavenging Mechanisms

The chemical structure of this compound, featuring a quinoline ring with methoxy (B1213986) and amino groups, suggests a potential for interacting with free radicals. While direct studies on this specific compound's scavenging ability are limited, the mechanisms can be inferred from related chemical structures. Phenolic and flavonoid compounds are well-known antioxidants, and their scavenging activity is often attributed to the donation of a hydrogen atom from a hydroxyl group to neutralize a radical. nih.gov

The methoxy group (–OCH₃) can also play a role in antioxidant activity. Theoretical studies on other complex molecules show that demethylation of a methoxy group can be a favored initial step in capturing a free radical, followed by hydrogen atom transfer from an adjacent hydroxyl group, leading to the formation of a stable quinone structure. mdpi.com Benzoquinones themselves have been studied for their ability to scavenge oxidizing free radicals and inhibit processes like lipid peroxidation. nih.gov Therefore, it is plausible that this compound derivatives could act as antioxidants through mechanisms involving hydrogen atom transfer or electron donation, contributing to cellular protection against oxidative damage. mdpi.comnih.gov

Induction of Cellular Stress Responses and Autophagy Pathways

The interaction of this compound derivatives with cellular targets can induce stress responses and activate specific degradative pathways like autophagy. The modulation of the PI3K/AKT/mTOR pathway is directly linked to the regulation of autophagy. nih.gov Since mTOR is a negative regulator of autophagy, its inhibition by quinoline derivatives can initiate this cellular process, where damaged organelles and proteins are degraded and recycled. nih.gov

Furthermore, the mechanism of action for related antimalarial compounds like primaquine involves the generation of reactive oxygen species (ROS), which induces significant oxidative stress within the parasite. This elevation in ROS can damage cellular components and trigger programmed cell death pathways. Studies on this compound have confirmed its ability to induce apoptosis in cancer cells, a key outcome of cellular stress. This induction of cellular stress, through either signaling pathway modulation or ROS generation, represents a critical component of the compound's biological activity.

Ligand-Target Interaction Profiling

The biological activities of this compound and its derivatives are intrinsically linked to their interactions with specific molecular targets. The elucidation of these interactions at the atomic level is crucial for understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents. This section details the ligand-target interaction profiling of this class of compounds, focusing on their binding to key biological macromolecules.

Derivatives of the this compound scaffold have been primarily investigated for their anticancer, antimalarial, and antimicrobial properties. The core structure, featuring a quinoline ring system, is a well-established pharmacophore known to interact with various biological targets. The specific substitutions at the 5 and 6 positions, a chlorine atom and a methoxy group respectively, significantly influence the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity for different targets.

Anticancer Activity and Enzyme Inhibition:

In the context of oncology, derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. One of the primary mechanisms underlying this activity is the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, the parent compound, this compound, has been shown to induce apoptosis in non-small cell lung cancer (A549) cells with a half-maximal inhibitory concentration (IC50) of approximately 3.14 µM. This pro-apoptotic effect is believed to be mediated through the mitochondrial pathway.

Quinoline derivatives, in general, are recognized for their ability to inhibit topoisomerase enzymes, which are vital for DNA replication and transcription. By stabilizing the enzyme-DNA complex, these compounds can lead to DNA strand breaks and subsequently trigger cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

| This compound | A549 (Non-small cell lung cancer) | 3.14 ± 0.29 | Induces apoptosis via mitochondrial pathway |

| 5-Fluorouracil (Control) | A549 (Non-small cell lung cancer) | 4.98 ± 0.41 | Standard anticancer agent |

Antimalarial Activity and Hematin (B1673048) Polymerization Inhibition:

The 8-aminoquinoline (B160924) scaffold is a cornerstone of several antimalarial drugs. Derivatives of this compound have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One of the key mechanisms of action for many quinoline-based antimalarials is the inhibition of hematin polymerization in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. By inhibiting this process, the antimalarial drugs cause a buildup of toxic heme, leading to parasite death.

Studies on various 8-aminoquinoline analogs have shown that substitutions at the 5-position can significantly impact their antimalarial potency and their ability to inhibit hematin polymerization. nih.gov While specific data for a wide range of this compound derivatives is still emerging, the general principle of targeting heme detoxification pathways is a key aspect of their antimalarial action.

| Compound/Analog | Target Organism | Average IC50 (nM) | Putative Mechanism |

| 8-Aminoquinoline Analogs (various) | Plasmodium falciparum | 50 - 100 | Inhibition of hematin polymerization nih.gov |

| Primaquine (Reference) | Plasmodium falciparum | >1000 | Primarily active against liver stages nih.gov |

| Chloroquine (B1663885) (Reference) | Plasmodium falciparum | <50 (sensitive strains) | Inhibition of hematin polymerization |

Antimicrobial Activity and DNA Gyrase/Topoisomerase IV Inhibition:

The antimicrobial potential of this compound derivatives is linked to their ability to inhibit bacterial enzymes essential for DNA replication, namely DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication and are validated targets for antibacterial agents. The binding of quinoline compounds to these enzymes interferes with their function, leading to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.

Molecular docking studies on analogous quinolone compounds have provided insights into the potential binding interactions. These studies suggest that the quinolone core can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of DNA gyrase, such as Asp87, Thr88, and Arg91 in E. coli. jppres.com While specific docking studies for this compound derivatives are needed for a precise understanding, the general mode of interaction is likely conserved.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Target Enzyme(s) |

| This compound | Staphylococcus aureus | 1 x 10⁻⁴ mg/mL | DNA Gyrase, Topoisomerase IV |

| This compound | Escherichia coli | 1 x 10⁻⁴ mg/mL | DNA Gyrase, Topoisomerase IV |

| This compound | Candida albicans | 2 x 10⁻⁴ mg/mL | Not specified |

Computational Chemistry and Advanced Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of molecules. For quinoline (B57606) derivatives, these studies often focus on understanding the influence of various substituents on the quinoline core, which in turn dictates the molecule's stability, reactivity, and potential as a therapeutic agent.

Density Functional Theory (DFT) has proven to be a highly effective and widely used computational framework for investigating the structural and electronic properties of chemical compounds. researchgate.net In the context of 5-Chloro-6-methoxyquinolin-8-amine and related molecules, DFT is applied to perform conformational analysis, which involves identifying the most stable three-dimensional arrangement of the atoms in the molecule. dntb.gov.uamdpi.comresearchgate.net

The process begins with the generation of various possible conformations, or spatial arrangements, of the molecule. Each of these conformations is then subjected to geometry optimization using DFT calculations, often with basis sets like 6-311++G(d,p), to find the lowest energy and therefore most stable structure. researchgate.netnih.gov These calculations help in understanding the molecule's preferred shape, which is crucial for its interaction with biological targets. dntb.gov.ua The analysis can also determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For similar quinoline structures, DFT has been used to analyze the optimized geometry and electronic structure, providing a foundation for understanding their chemical behavior. dntb.gov.ua

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is pivotal in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For quinoline derivatives, molecular docking simulations have been successfully employed to study their interactions with various protein targets. For instance, studies on the related compound 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin) have elucidated its interaction with bovine serum albumin (BSA), a key transport protein. nih.govnih.gov These simulations provide a detailed picture of how the ligand fits into the binding pocket of the protein. researchgate.net

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy or a docking score, which estimates the strength of the ligand-receptor interaction. researchgate.net A lower binding energy generally indicates a more stable complex. For example, in a study of 5-chloro-8-hydroxyquinoline, the binding affinity with a dehydrogenase inhibitor was found to be -6.2 kcal/mol, suggesting a stable complex. researchgate.net

Simulations also predict the binding orientation or "pose" of the ligand within the receptor's active site. For cloxyquin's interaction with BSA, docking simulations identified several potential binding sites, with the most favorable poses located in specific subdomains of the protein. nih.gov These predictions are crucial for understanding how the ligand achieves its biological effect.

Molecular docking also reveals the specific amino acid residues within the protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the stability of the ligand-protein complex. nih.gov

In the case of cloxyquin binding to BSA, molecular docking identified key hydrophobic interactions between the quinoline scaffold and residues such as Phe550, Leu531, and Leu574. nih.govnih.gov Furthermore, the simulations showed that the quinoline ring and hydroxyl group of cloxyquin could form a π-π interaction and a hydrogen bond with the Phe506 residue. nih.gov Identifying these key residues provides valuable information for designing more potent and selective inhibitors.

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 5-Chloro-8-hydroxyquinoline | Dehydrogenase Inhibitor | -6.2 | Not specified | Not specified |

| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Bovine Serum Albumin (BSA) | Not specified | Phe550, Leu531, Leu574 | Hydrophobic |

| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Bovine Serum Albumin (BSA) | Not specified | Phe506 | π-π interaction, Hydrogen bond |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in computational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query in a virtual screening campaign. Large databases of chemical compounds are computationally screened to identify novel molecules that match the pharmacophore model. These "hits" are then considered potential new ligands for the target protein and can be prioritized for further experimental testing. This approach accelerates the discovery of new drug candidates by focusing on molecules with a higher probability of being active.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies for Drug Likeliness Assessment

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties. In silico ADMET prediction models use computational algorithms to estimate these properties based on the molecule's structure. This early-stage assessment helps to identify and filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.

For quinoline derivatives, such as 5-amino-8-hydroxyquinoline, in silico tools have been used to evaluate their drug-likeness. researchgate.net These studies predict parameters like water solubility, intestinal absorption, and potential for oral administration. researchgate.net For this compound, a similar computational analysis would involve predicting its physicochemical properties to assess its potential as an orally available drug.

| Property | Predicted Value/Characteristic | Implication for Drug-Likeness |

| Absorption | High intestinal absorptivity (predicted for similar compounds) | Potential for good oral bioavailability. researchgate.net |

| Distribution | Moderate binding to serum albumin (predicted for similar compounds) | Indicates it can be transported in the circulatory system. researchgate.net |

| Metabolism | (To be predicted) | Determines the compound's half-life and potential for drug-drug interactions. |

| Excretion | (To be predicted) | Defines the route and rate of elimination from the body. |

| Toxicity | (To be predicted) | Early identification of potential safety concerns. |

Future Perspectives and Emerging Research Trajectories

Rational Design and Synthesis of Next-Generation 5-Chloro-6-methoxyquinolin-8-amine Analogs

The rational design of new analogs based on the quinoline (B57606) scaffold is a primary focus for developing next-generation therapeutic agents. mdpi.com The core idea is that minor structural changes to the quinoline ring can lead to significant shifts in biological activity and pharmacokinetic profiles. mdpi.comresearchgate.net Strategies often involve the systematic variation of substituents at different positions on the quinoline core to enhance efficacy, improve metabolic stability, or overcome drug resistance. mdpi.comnih.gov

Key synthetic approaches include:

Side Chain Modification : Research on antimalarial 7-chloro-4-aminoquinolines has shown that systematically altering the side chain's structure and basicity can yield compounds with high potency against both drug-sensitive and resistant strains of P. falciparum. nih.gov Introducing branched dialkylamino groups, for instance, can lead to more metabolically stable antimalarials. nih.gov

Hybridization : A common strategy involves creating hybrid molecules that combine the quinoline pharmacophore with other active moieties. For example, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) was synthesized via a Mannich reaction, demonstrating promise against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, hybrids of 8-amino-6-methoxyquinoline (B117001) and tetrazole have been synthesized to create new antimalarial candidates. mdpi.com

Functional Group Manipulation : The addition or modification of functional groups, such as through halogenation or esterification, is used to enhance properties like blood-brain barrier permeability and target engagement. mdpi.com Synthetic modifications like chlorination have been used to improve the blockade of NMDA receptors in certain quinoline derivatives. mdpi.com

These rational design approaches allow medicinal chemists to fine-tune the properties of quinoline-based compounds, paving the way for the development of new drugs with improved therapeutic profiles. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Validation

Understanding how quinoline derivatives exert their effects at a molecular level is crucial for validating their mechanisms of action and guiding further drug design. Advanced analytical techniques are indispensable in this process.

X-ray Crystallography : This technique provides high-resolution three-dimensional structures of drug-target complexes. For example, the crystal structure of Streptococcus pneumoniae topoisomerase IV in a complex with DNA and the quinolone moxifloxacin (B1663623) has provided critical insights into how these drugs bind to their bacterial enzyme targets. nih.gov Such structural data helps explain how specific mutations in the target enzymes can lead to drug resistance by altering the binding affinity. nih.gov

Spectroscopic Analysis : Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of newly synthesized quinoline derivatives. mdpi.combldpharm.com Advanced MS techniques are also used to study the metabolic pathways of these compounds.

Molecular Docking and Dynamics Simulations : While computational, these techniques are often used to interpret and complement experimental data from structural biology. For instance, docking studies have been used to understand the binding modes of quinoline-sulfonamide hybrids with enzymes like monoamine oxidase (MAO) and cholinesterases (ChEs). rsc.org These simulations can reveal critical interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site of a protein. rsc.org

These advanced methods provide a detailed picture of the molecular interactions that underpin the biological activity of quinoline compounds, enabling researchers to validate their mechanisms and rationally improve their design.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational (in-silico) and experimental (in-vitro/in-vivo) methods has become a cornerstone of modern drug discovery, significantly accelerating the development of new quinoline-based agents. benthamscience.com This integrated approach allows for a more efficient and cost-effective process, from initial hit identification to lead optimization. benthamscience.comnih.gov

The typical workflow involves:

Computational Screening and Design : The process often begins with computational methods. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, for example, are built to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs. Molecular docking is used to screen virtual libraries of compounds against a specific biological target, identifying those with the highest predicted binding affinity. semanticscholar.orgresearchgate.net

Chemical Synthesis : The most promising candidates identified through computational screening are then synthesized in the laboratory. researchgate.netnih.gov Various synthetic routes are employed, leveraging the versatile chemistry of the quinoline scaffold. semanticscholar.orgrsc.org

Experimental Validation : The newly synthesized compounds undergo experimental testing to validate their predicted activity. This includes in-vitro assays to measure their potency against specific enzymes or cell lines (e.g., determining IC50 values) and, for promising candidates, in-vivo studies in animal models. mdpi.comacs.org

This iterative cycle of computational prediction, chemical synthesis, and experimental validation allows researchers to rapidly refine compound structures and enhance their therapeutic properties, as demonstrated in the development of quinoline derivatives as anticancer and neuroprotective agents. nih.govnih.gov

Exploration of New Therapeutic Applications Beyond Current Scope

While the quinoline scaffold is historically associated with antimalarial drugs like chloroquine (B1663885), its structural versatility has prompted exploration into a wide array of other therapeutic areas. rsc.orgbenthamdirect.com Research on this compound and its analogs is part of this broader effort to unlock the full potential of quinoline chemistry.

Emerging applications include: